molecular formula C5H12BrN B1581674 Trimethylvinylammonium bromide CAS No. 10603-92-6

Trimethylvinylammonium bromide

Cat. No.: B1581674
CAS No.: 10603-92-6
M. Wt: 166.06 g/mol
InChI Key: IDVSELVVGYIOEX-UHFFFAOYSA-M
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Description

Trimethylvinylammonium bromide is a quaternary ammonium salt with the chemical formula C₅H₁₂BrN. It is known for its good solubility in water and organic solvents, and it appears as a colorless or light yellow liquid. This compound is commonly used in various fields, including mass spectrometry, cleaning agents, surfactants, and organic synthesis .

Preparation Methods

Trimethylvinylammonium bromide can be synthesized through the reaction of trimethylvinylammonium chloride with sodium bromide. The reaction typically involves heating in an appropriate solvent, followed by crystallization or extraction to obtain the target product . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Trimethylvinylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the bromide ion.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Addition Reactions: The vinyl group allows for addition reactions with various reagents.

Common reagents used in these reactions include sodium bromide, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethylvinylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylvinylammonium bromide involves its interaction with molecular targets and pathways. As a quaternary ammonium compound, it can bind to cell membranes and proteins, affecting their function. This interaction can lead to various biological effects, including antibacterial properties and interference with cellular processes .

Comparison with Similar Compounds

Trimethylvinylammonium bromide can be compared with other quaternary ammonium salts, such as:

  • Tetramethylammonium bromide
  • Trimethylphenylammonium bromide
  • Trimethylpropylammonium bromide

These compounds share similar properties but differ in their specific applications and reactivity. This compound is unique due to its vinyl group, which allows for additional chemical reactions and applications .

Properties

IUPAC Name

ethenyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N.BrH/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVSELVVGYIOEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909874
Record name N,N,N-Trimethylethenaminium bromide
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Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10603-92-6
Record name Ethenaminium, N,N,N-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10603-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, trimethylvinyl-, bromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurine bromide
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Record name N,N,N-Trimethylethenaminium bromide
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Record name Trimethyl(vinyl)ammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the signs of 14N–H spin-spin coupling constants in trimethylvinylammonium bromide?

A1: Determining the signs (positive or negative) of the 14N–H coupling constants, relative to a known coupling like the geminal H–H coupling, provides valuable information about the electronic structure and bonding in the molecule. [] This information helps researchers understand how electron density is distributed around the nitrogen atom and its neighboring protons, offering insights into the molecule's reactivity and potential interactions with other molecules. [] The study by Lunazzi et al. utilized heteronuclear magnetic double resonance techniques to achieve this, confirming earlier predictions about the signs of these coupling constants. []

Q2: How does the knowledge about the signs of indirect 14N–1H spin couplings in this compound contribute to our understanding of its structure?

A2: While the abstract of the second paper doesn't provide specific results, the title itself points to the importance of these couplings in understanding the molecule's structure. [] Indirect spin-spin couplings, also known as scalar couplings, arise from the interaction of nuclear spins through the bonding electrons. The magnitude and sign of these couplings depend on factors like bond angles, dihedral angles, and the hybridization of the involved atoms. [] Therefore, knowing the signs of the 14N–1H couplings allows researchers to confirm or refine existing structural models of this compound and provides a basis for comparison with similar molecules. This information is crucial for understanding the compound's overall three-dimensional shape and its influence on potential interactions.

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